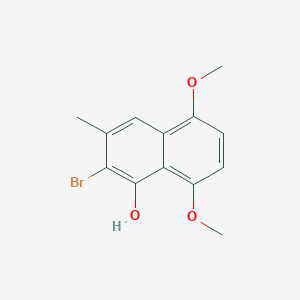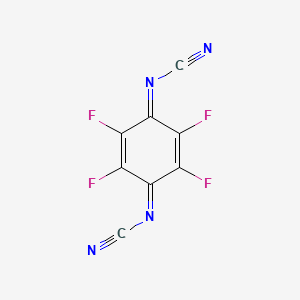
(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide is an organic compound with the chemical formula C8F4N2 It is known for its unique structure, which includes a cyclohexadiene ring substituted with fluorine atoms and cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide typically involves the reaction of p-benzoquinone with fluorine gas under high temperature and pressure conditions. Hydrogen fluoride is often used as a catalyst in this reaction . The reaction can be represented as follows:
C6H4O2+4F2→C6F4O2+4HF
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of specialized equipment to handle fluorine gas and hydrogen fluoride is essential due to their highly reactive and corrosive nature.
化学反应分析
Types of Reactions
(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrafluoro-p-benzoquinone.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted benzoquinones, hydroquinones, and other derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry
In chemistry, (2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine
While specific biological and medicinal applications are still under investigation, the compound’s potential as a precursor for bioactive molecules is being explored. Its derivatives may exhibit interesting pharmacological properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its strong electron-withdrawing fluorine atoms make it suitable for use in electronic materials and semiconductors .
作用机制
The mechanism of action of (2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide involves its highly reactive electrophilic centers. The presence of fluorine atoms and cyano groups creates a strong electron-withdrawing effect, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules .
相似化合物的比较
Similar Compounds
Tetrafluoro-p-benzoquinone: Similar in structure but lacks the cyano groups.
2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione: Chlorine atoms replace the fluorine atoms.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Contains additional cyano groups and is used in organic semiconductors.
Uniqueness
(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide is unique due to the combination of fluorine and cyano substituents on the cyclohexadiene ring. This combination imparts distinct electronic properties, making it valuable in various applications, particularly in materials science and electronics .
属性
CAS 编号 |
104830-40-2 |
|---|---|
分子式 |
C8F4N4 |
分子量 |
228.11 g/mol |
IUPAC 名称 |
(4-cyanoimino-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene)cyanamide |
InChI |
InChI=1S/C8F4N4/c9-3-5(11)8(16-2-14)6(12)4(10)7(3)15-1-13 |
InChI 键 |
GXNLFNJIZMSPFX-UHFFFAOYSA-N |
规范 SMILES |
C(#N)N=C1C(=C(C(=NC#N)C(=C1F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


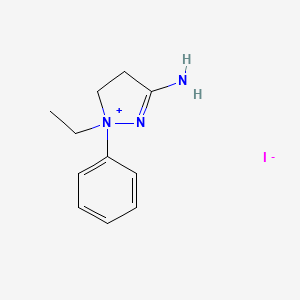
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
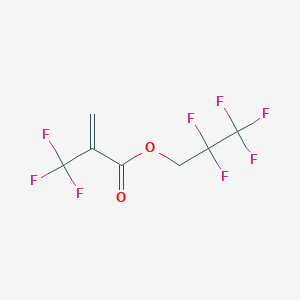


![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
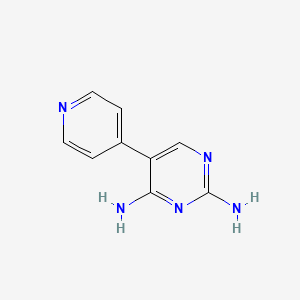
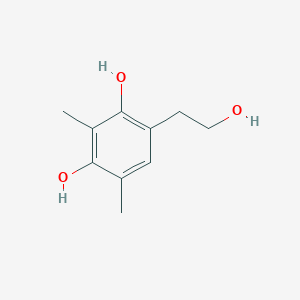
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)
